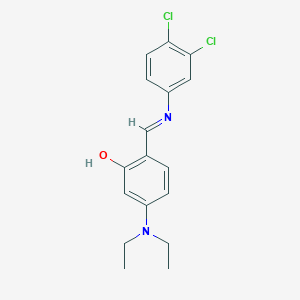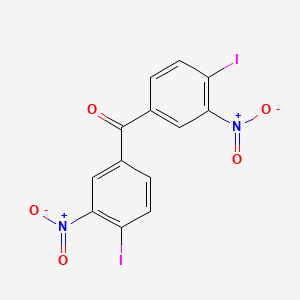![molecular formula C19H23Cl3N2O B11993600 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is a synthetic organic compound characterized by its complex structure, which includes a trichloromethyl group, a naphthylamine moiety, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step often involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Naphthylamine Derivative Preparation: Separately, a naphthylamine derivative is synthesized, which will later be coupled with the trichloromethyl intermediate.
Coupling Reaction: The trichloromethyl intermediate is then reacted with the naphthylamine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals or as a component in complex formulations.
Mechanism of Action
The mechanism by which N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trichloromethyl group could play a role in the compound’s reactivity, while the naphthylamine moiety might be involved in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butyramide
- N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
Uniqueness
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the heptanamide chain may influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research contexts.
Properties
Molecular Formula |
C19H23Cl3N2O |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide |
InChI |
InChI=1S/C19H23Cl3N2O/c1-2-3-4-5-13-17(25)24-18(19(20,21)22)23-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,18,23H,2-5,13H2,1H3,(H,24,25) |
InChI Key |
XFZJTWISSZDBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione](/img/structure/B11993520.png)
![2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993523.png)




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)
